molecular formula C12H8F2N4O2S B2514520 N-[[5-(氰基甲硫烷基)-1,3,4-恶二唑-2-基]甲基]-2,6-二氟苯甲酰胺 CAS No. 921044-80-6

N-[[5-(氰基甲硫烷基)-1,3,4-恶二唑-2-基]甲基]-2,6-二氟苯甲酰胺

货号 B2514520
CAS 编号: 921044-80-6
分子量: 310.28
InChI 键: RHAOHVLAZMJVBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the cyanomethylsulfanyl and difluorobenzamide groups suggests that this compound could exhibit unique chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related 1,3,4-oxadiazole derivatives and their synthesis, characterization, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives is described in the papers. In the first paper, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized in three phases, involving the conversion of phenyl acetic acid into various intermediates and finally cyclization with CS2 to afford the oxadiazole-thiol . The second paper details a similar process for synthesizing N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, starting from benzoic acid and proceeding through several intermediates . These methods could potentially be adapted for the synthesis of N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide by incorporating the appropriate cyanomethylsulfanyl and difluorobenzamide moieties at the relevant steps.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various spectral techniques. The first paper confirms the structures of synthesized compounds using spectral techniques, which likely include NMR and IR spectroscopy . The second paper also uses spectral characterization (EI-MS, IR, (1)H-NMR) to confirm the successful synthesis of the compounds . For the compound of interest, similar techniques would be used to confirm the molecular structure, ensuring that the cyanomethylsulfanyl and difluorobenzamide groups are correctly positioned in the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,3,4-oxadiazole derivatives are not extensively discussed in the provided papers. However, it is mentioned that the compounds were screened for biological activity, which implies that solubility, stability, and reactivity were likely considered during the screening process . For N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide, properties such as melting point, solubility in various solvents, and stability under different conditions would be important to determine, as they can affect the compound's suitability for further development and application.

科学研究应用

抗菌活性

  • 三元2,6-二氟苯甲酰胺,包括1,3,4-恶二唑,对多重耐药金黄色葡萄球菌表现出显着的抗菌活性。一种特定化合物在靶向细菌分裂体时未表现出人类细胞毒性 (Barbier等,2022).

酶活性调节

  • 含有甘氨酸部分的双-1,3,4-恶二唑环已被证明会影响某些转移酶的活性,表明它们在生化研究和治疗应用中具有潜力 (Tomi等,2010).

药理学评估

  • 1,3,4-恶二唑衍生物的计算和药理学评估显示出在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用方面的潜力。这突出了它们在药物研究中的多功能性 (Faheem,2018).

抗菌和细胞毒性研究

  • 合成的1,3,4-恶二唑衍生物已被发现具有很强的抗菌活性和中等的细胞毒性作用,表明它们在开发新的抗菌剂方面具有潜力 (Kaplancıklı等,2012).

抗癫痫活性

  • 已研究基于1,3,4-恶二唑的新型缩氨基甲酸酯的抗惊厥活性,为开发新的抗癫痫药物做出了贡献 (Rajak等,2010).

属性

IUPAC Name

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N4O2S/c13-7-2-1-3-8(14)10(7)11(19)16-6-9-17-18-12(20-9)21-5-4-15/h1-3H,5-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAOHVLAZMJVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。